![molecular formula C17H14ClNO3 B2892168 N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide CAS No. 478048-33-8](/img/structure/B2892168.png)
N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide
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Overview
Description
N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. This particular compound features a 3-chlorophenyl group and a 6-methoxy substituent on the chromene ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide typically involves the condensation of 3-chlorobenzoyl chloride with 6-methoxy-2H-chromene-3-carboxylic acid in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with ammonia or an amine to form the final carboxamide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 6-hydroxy-2H-chromene-3-carboxamide.
Reduction: Formation of N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-amine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-carboxylic acid
- N-(3-chlorophenyl)-6-hydroxy-2H-chromene-3-carboxamide
- N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-amine
Uniqueness
N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the 3-chlorophenyl group and the 6-methoxy substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
Biological Activity
N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C18H16ClNO3
- Key Functional Groups : Methoxy group, carboxamide group, and a chlorophenyl substituent.
These structural elements contribute to its unique biological properties, making it a candidate for various pharmacological studies.
This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site, leading to reduced cell proliferation and induction of apoptosis.
- Receptor Modulation : It can modulate receptor functions by interacting with binding sites, affecting various signaling pathways involved in inflammation and cancer progression.
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties. Several studies have reported its effectiveness against various cancer cell lines:
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
PC-3 (Prostate) | 0.16 - 6.16 | Induction of apoptosis |
MCF-7 (Breast) | 10 - 33 | Tubulin destabilization |
A549 (Lung) | Not specified | Apoptosis induction |
In a comparative study, the compound showed potent inhibition of c-Met kinase activity with IC50 values ranging from 0.25 to 10.30 nM, indicating its potential as a targeted therapy for cancers associated with c-Met signaling .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, contributing to its therapeutic potential in inflammatory diseases.
Antimicrobial Activity
This compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown that it has significant activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent bactericidal effects .
Case Studies and Research Findings
- Anticancer Study : A study evaluated the anticancer potential of this compound against multiple cancer cell lines. The results indicated that the compound induced apoptosis in treated cells, evidenced by morphological changes and increased apoptotic markers .
- Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between the compound and target enzymes, providing insights into its inhibitory mechanisms. These studies suggest that the chlorine atom in the structure enhances binding affinity to specific targets involved in cancer progression .
- Comparative Efficacy : When compared to standard anticancer agents, this compound displayed superior efficacy in certain assays, highlighting its potential as a novel therapeutic agent .
Properties
IUPAC Name |
N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-21-15-5-6-16-11(8-15)7-12(10-22-16)17(20)19-14-4-2-3-13(18)9-14/h2-9H,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLAXVSKBZDEMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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